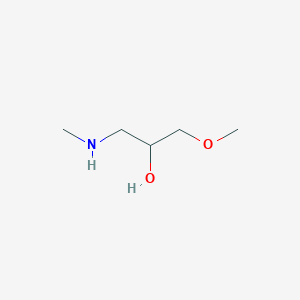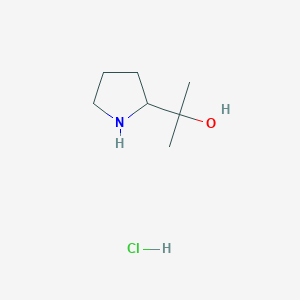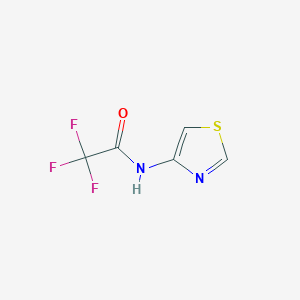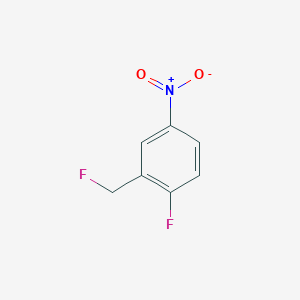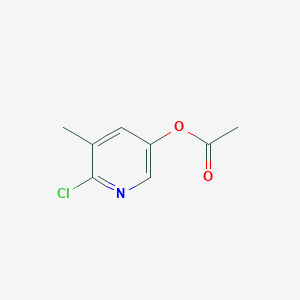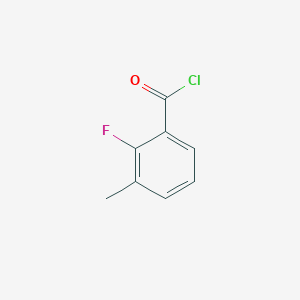
2-氟-3-甲基苯甲酰氯
描述
2-Fluoro-3-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position. This compound is used in various chemical synthesis processes due to its reactivity and functional group compatibility.
科学研究应用
Chemistry: 2-Fluoro-3-methylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in creating complex molecules through multi-step synthesis.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of fluorinated drugs
Industry: The compound is employed in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, dyes, and coatings.
作用机制
Target of Action
2-Fluoro-3-methylbenzoyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions . These targets include alcohols, amines, and other nucleophiles, which can react with the benzoyl chloride group to form esters or amides .
Mode of Action
The mode of action of 2-Fluoro-3-methylbenzoyl chloride involves the interaction of the benzoyl chloride group with a nucleophile. The chlorine atom in the benzoyl chloride group is a good leaving group, making it susceptible to attack by nucleophiles . This leads to the formation of a new carbon-nucleophile bond and the release of a chloride ion .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
The primary result of the action of 2-Fluoro-3-methylbenzoyl chloride is the formation of a new organic compound through a nucleophilic substitution reaction . The specific molecular and cellular effects of this action would depend on the nature of the nucleophile and the resulting compound.
Action Environment
The action of 2-Fluoro-3-methylbenzoyl chloride can be influenced by various environmental factors. For example, the rate of the nucleophilic substitution reaction can be affected by the temperature, solvent, and the concentration of the nucleophile . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also important to note that this compound may cause respiratory irritation .
生化分析
Biochemical Properties
It is known that benzylic halides, such as 2-Fluoro-3-methylbenzoyl chloride, typically react via an SN2 pathway . This suggests that 2-Fluoro-3-methylbenzoyl chloride may interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions.
Temporal Effects in Laboratory Settings
It is known that the product causes burns of eyes, skin, and mucous membranes , suggesting that it may have immediate cytotoxic effects
Metabolic Pathways
It is known that benzylic halides, such as 2-Fluoro-3-methylbenzoyl chloride, typically react via an SN2 pathway . This suggests that it may be involved in metabolic pathways that involve nucleophilic substitution reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-3-methylbenzoyl chloride can be synthesized through the acylation of 2-fluoro-3-methylbenzoic acid using thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be controlled to avoid side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of 2-fluoro-3-methylbenzoyl chloride often involves continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Fluoro-3-methylbenzoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 2-fluoro-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2-fluoro-3-methylbenzoyl chloride can yield 2-fluoro-3-methylbenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed:
Amides, Esters, Thioesters: From nucleophilic substitution.
2-Fluoro-3-methylbenzyl Alcohol: From reduction.
2-Fluoro-3-methylbenzoic Acid: From oxidation.
相似化合物的比较
2-Fluorobenzoyl Chloride: Lacks the methyl group, leading to different reactivity and applications.
3-Methylbenzoyl Chloride: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-4-methylbenzoyl Chloride: The position of the methyl group is different, leading to variations in steric and electronic effects.
Uniqueness: 2-Fluoro-3-methylbenzoyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement influences its reactivity and makes it suitable for specific synthetic applications where both electronic and steric factors are crucial.
属性
IUPAC Name |
2-fluoro-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPTACIJICVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616996 | |
| Record name | 2-Fluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-85-4 | |
| Record name | 2-Fluoro-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)

